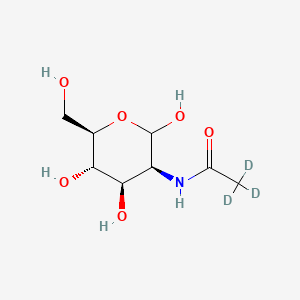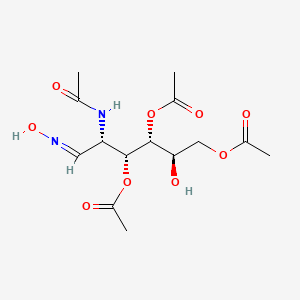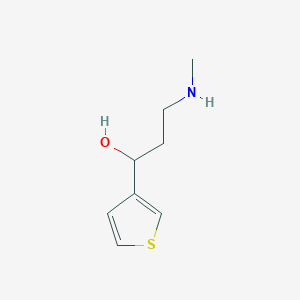
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfonic acid sodium salt. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt typically involves multiple steps, including the formation of the dihydroxyphenyl group, the introduction of the methylamino group, and the addition of the sulfonic acid sodium salt. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.
Biology
In biology, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a subject of interest in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic Acid Sodium Salt include other dihydroxyphenyl derivatives, methylamino compounds, and sulfonic acid salts. Examples include:
- (1R)-1-(3,4-Dihydroxyphenyl)-2-(ethylamino)ethane-1-sulfonic Acid Sodium Salt
- (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)propane-1-sulfonic Acid Sodium Salt
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12NNaO5S |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
sodium;(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C9H13NO5S.Na/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1/t9-;/m0./s1 |
InChI Key |
DULFHPQRIOCQCO-FVGYRXGTSA-M |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)

![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)





![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)

![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
